BenchChemオンラインストアへようこそ!

3-CAF

CB1 receptor pharmacology synthetic cannabinoid SAR radioligand binding

3-CAF (CAS 2219324-25-9), formally naphthalen-2-yl 1-(2-fluorophenyl)-1H-indazole-3-carboxylate, is a synthetic cannabinoid (SC) belonging to the indazole-3-carboxylate ester chemotype, a subclass of synthetic cannabinoid receptor agonists (SCRAs) that emerged as new psychoactive substances (NPS). The compound features an indazole core, a 3-carboxylate ester linker bridging to a naphthalen-2-yl tail, and an N-(2-fluorophenyl) head group.

Molecular Formula C24H15FN2O2
Molecular Weight 382.4 g/mol
CAS No. 2219324-25-9
Cat. No. B10765503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-CAF
CAS2219324-25-9
Molecular FormulaC24H15FN2O2
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OC(=O)C3=NN(C4=CC=CC=C43)C5=CC=CC=C5F
InChIInChI=1S/C24H15FN2O2/c25-20-10-4-6-12-22(20)27-21-11-5-3-9-19(21)23(26-27)24(28)29-18-14-13-16-7-1-2-8-17(16)15-18/h1-15H
InChIKeyVBZWFDNXUJTAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-CAF (CAS 2219324-25-9): Chemical Identity, Cannabinoid Receptor Classification, and Procurement-Relevant Physicochemical Profile


3-CAF (CAS 2219324-25-9), formally naphthalen-2-yl 1-(2-fluorophenyl)-1H-indazole-3-carboxylate, is a synthetic cannabinoid (SC) belonging to the indazole-3-carboxylate ester chemotype, a subclass of synthetic cannabinoid receptor agonists (SCRAs) that emerged as new psychoactive substances (NPS) [1]. The compound features an indazole core, a 3-carboxylate ester linker bridging to a naphthalen-2-yl tail, and an N-(2-fluorophenyl) head group . Its molecular formula is C24H15FN2O2 with a molecular weight of 382.4 g/mol . 3-CAF is structurally distinguished from the broader indazole-3-carboxylate series (e.g., SDB-005, 5F-SDB-005, FDU-PB-22) by the direct N-aryl substitution at the indazole N1 position, rather than the more common N-alkyl or N-benzyl substitution pattern found in other members of this class [1].

Why 3-CAF Cannot Be Substituted with Other Indazole-3-Carboxylate Synthetic Cannabinoids in Receptor Pharmacology Studies


Within the indazole-3-carboxylate ester SCRAs, even subtle structural modifications produce extreme differences in cannabinoid receptor affinity. The replacement of a 4-fluorobenzyl head group (as in FDU-PB-22, CB1 Ki = 1.19 nM) with an N-(2-fluorophenyl) group (as in 3-CAF) results in a greater than 8,000-fold loss of CB1 binding affinity (Ki ~10,000 nM), effectively abolishing receptor interaction [1]. This dramatic structure-activity relationship (SAR) cliff means that 3-CAF is pharmacologically non-interchangeable with closely related indazole-3-carboxylate esters such as SDB-005 (CB1 Ki = 21 nM), FUB-PB-22 (CB1 Ki = 0.386 nM), or PB-22 (CB1 EC50 = 5.1 nM) [1][2]. Procuring a generic indazole-3-carboxylate SC without verifying the specific head-group substitution risks selecting a compound with potent CB1 agonism when an inactive or low-affinity control is required, or vice versa. The quantitative evidence below establishes exactly where 3-CAF differentiates from its nearest structural analogs.

3-CAF (CAS 2219324-25-9) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Structural Analogs


CB1 Receptor Binding Affinity: 3-CAF vs. FDU-PB-22 — A >8,000-Fold Affinity Gap Driven by Head-Group Architecture

In a direct head-to-head comparison reported by Hess et al. (2016) and reviewed in the 2018 Springer SCRAs chapter, 3-CAF exhibited a CB1 receptor binding affinity (Ki) of approximately 10,000 nM, whereas its closest structural analog FDU-PB-22—differing only in the head group (N-(2-fluorophenyl) in 3-CAF vs. 4-fluorobenzyl in FDU-PB-22)—displayed a Ki of 1.19 nM at the same receptor [1]. The replacement of the 4-fluorobenzyl group with the N-(2-fluorophenyl) group was specifically identified as the structural determinant that abolished CB1 affinity [1]. In the broader indazole-3-carboxylate class, other analogs demonstrate similarly high CB1 affinity: SDB-005 (naphthalen-1-yl 1-pentyl-1H-indazole-3-carboxylate) has a CB1 Ki of 21 nM, and FUB-PB-22 (quinolin-8-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate) binds CB1 with a Ki of 0.386 nM [2][3].

CB1 receptor pharmacology synthetic cannabinoid SAR radioligand binding

Structural Determinant of CB1 Inactivity: N-(2-Fluorophenyl) Substitution as a Pharmacophore-Negating Motif in Indazole-3-Carboxylate SCRAs

The Hess et al. (2016) study demonstrated that replacing the 4-fluorobenzyl group of FDU-PB-22 (CB1 Ki = 1.19 nM) with an N-(2-fluorophenyl) group (3-CAF, CB1 Ki ~10,000 nM) abolished CB1 affinity, indicating a minimum steric requirement at this position [1]. This SAR finding is reinforced by cross-study comparison with the broader indazole-3-carboxylate series: compounds bearing N-alkyl (e.g., SDB-005 with N-pentyl, CB1 Ki = 21 nM) or N-(4-fluorobenzyl) substituents (e.g., FDU-PB-22) consistently retain nanomolar CB1 affinity, while the direct N-aryl (N-(2-fluorophenyl)) linkage in 3-CAF imposes a geometric constraint incompatible with the CB1 orthosteric binding pocket [1][2]. Even Δ9-THC, the prototypical phytocannabinoid, shows CB1 EC50 of 250 nM, underscoring that 3-CAF at ~10,000 nM Ki is effectively receptor-inert [3].

structure-activity relationship CB1 orthosteric site medicinal chemistry

Physicochemical Solubility Profile: DMSO, DMF, and Aqueous Buffer Compatibility for In Vitro Assay Formulation

3-CAF demonstrates solubility of 20 mg/mL in DMSO and 30 mg/mL in DMF, with reduced aqueous compatibility in DMF:PBS (pH 7.2) (1:2) at 0.3 mg/mL . These solubility characteristics are typical of the indazole-3-carboxylate ester class, which generally exhibits favorable organic solvent solubility but limited aqueous solubility due to the lipophilic naphthalene and fluorophenyl moieties . For comparison, FDU-PB-22 and other indole/indazole-3-carboxylate esters share similar solubility constraints owing to comparable logP values driven by the naphthalene or quinoline tail groups . The provided solubility data enable direct preparation of 10 mM stock solutions (2.615 mL DMSO per 10 mg) for reproducible in vitro dosing .

solubility formulation in vitro assay preparation

Validated GC-MS Reference Spectrum for Forensic and Analytical Toxicology Identification

3-CAF has been characterized by electron ionization (EI) GC-MS with a validated reference spectrum archived in the Maurer/Meyer/Pfleger/Weber (MMPW) mass spectral library (Wiley ID: MMPW6e_10185), sourced from the University of Saarland [1]. The compound's exact mass is 382.111755892 u (C24H15FN2O2), with a SPLASH identifier of splash10-000i-1390000000-66a1d6527e00e84aa24f [1]. This authoritative spectral reference enables unambiguous identification of 3-CAF in seized materials and biological matrices, distinguishing it from closely related indazole-3-carboxylates such as SDB-005 (naphthalen-1-yl isomer) and 5F-SDB-005 which produce distinct fragmentation patterns due to their differing N1-substituents and tail regiochemistry [1]. Unlike pharmacologically active analogs that are frequently encountered in forensic casework, 3-CAF's validated reference data specifically supports its role as an analytical standard for method development and validation [1].

forensic toxicology GC-MS analytical reference standard

Metabolic Instability of Indazole-3-Carboxylate Esters: Class-Level Inference for 3-CAF In Vitro Half-Life Prediction

Indole- and indazole-3-carboxylate SCRAs as a class undergo rapid ester hydrolysis when incubated with human liver microsomes (HLMs). Measured half-lives for structurally proximate analogs include: FDU-PB-22 t½ = 12.4 min, CBL-2201 t½ = 8.0 min, FUB-PB-22 t½ = 11.5 min, and APINAC t½ = 15.2 min [1]. Although no direct microsomal stability measurement for 3-CAF has been published, the conserved 3-carboxylate ester linker in 3-CAF predicts a similarly short in vitro half-life via esterase-mediated hydrolysis, yielding 1-(2-fluorophenyl)-1H-indazole-3-carboxylic acid and 2-naphthol as primary metabolites [1]. This contrasts with indole/indazole-3-carboxamide SCRAs (e.g., AB-FUBINACA, AB-CHMINACA), which are substantially more metabolically stable due to the amide bond [1].

metabolic stability ester hydrolysis human liver microsomes

CB1 vs. CB2 Selectivity Inference: 3-CAF as a Dual Receptor-Inert Probe in Cannabinoid System Studies

While direct CB2 binding data for 3-CAF has not been published, the compound's extreme loss of CB1 affinity (Ki ~10,000 nM) driven by the N-(2-fluorophenyl) head group steric effect is expected to similarly impair CB2 binding, as both cannabinoid receptor subtypes share significant orthosteric site homology and are engaged by the same head-group pharmacophore in indazole-3-carboxylate SCRAs [1]. The structurally analogous SDB-005 (naphthalen-1-yl isomer with N-pentyl substitution) retains measurable CB2 affinity (Ki = 140 nM), representing a 6.7-fold selectivity for CB1 over CB2 [2]. In contrast, FUB-PB-22 (indole core, 4-fluorobenzyl head group) shows near-equipotent binding at CB1 (Ki = 0.386 nM) and CB2 (Ki = 0.478 nM) [3]. 3-CAF's unique N-aryl substitution is predicted to produce a dual receptor-inert profile, making it a candidate for use as a cannabinoid receptor-negative reference compound in assay development [1].

CB2 receptor cannabinoid receptor selectivity negative control

3-CAF (CAS 2219324-25-9): High-Value Application Scenarios Based on Quantitative Differentiation Evidence


CB1 Receptor Negative Control for Functional Screening of Indazole-3-Carboxylate Synthetic Cannabinoids

3-CAF (CB1 Ki ~10,000 nM) can be deployed as a structurally matched, receptor-inert negative control in CB1 cAMP accumulation or β-arrestin recruitment assays alongside potent indazole-3-carboxylate agonists such as FDU-PB-22 (CB1 Ki = 1.19 nM) or SDB-005 (CB1 Ki = 21 nM) [1]. Because 3-CAF shares the indazole core, 3-carboxylate ester linker, and naphthalene tail with its active counterparts, it controls for non-specific effects arising from the shared scaffold while contributing negligible CB1 activation. This enables cleaner interpretation of concentration-response curves and unambiguous attribution of functional effects to the head-group pharmacophore [1].

Structure-Activity Relationship Probe for Defining Steric Boundary Conditions at the CB1 Orthosteric Head-Group Pocket

The extreme affinity cliff between 3-CAF (N-(2-fluorophenyl), Ki ~10,000 nM) and FDU-PB-22 (N-(4-fluorobenzyl), Ki = 1.19 nM) provides a well-defined SAR tool for computational docking studies and CB1 receptor mutagenesis experiments aimed at mapping the steric tolerance of the head-group binding subpocket [1]. Systematic comparison of 3-CAF with a panel of N1-substituted indazole-3-carboxylate analogs (N-pentyl, N-(4-fluorobenzyl), N-(2-fluorophenyl)) allows medicinal chemists to establish quantitative boundaries for CB1 ligand design, with 3-CAF defining the lower limit of tolerated head-group geometry [1].

Forensic Analytical Reference Standard for Method Validation and Isomeric Differentiation in Seized Drug Analysis

The validated GC-MS reference spectrum of 3-CAF (MMPW Wiley ID MMPW6e_10185, exact mass 382.111755892 u) supports its use as a certified analytical reference standard for forensic laboratories developing GC-MS or LC-QTOF-HRMS methods for synthetic cannabinoid screening [1]. 3-CAF's distinct chromatographic retention and mass spectral fragmentation pattern enable its unambiguous differentiation from the isomeric naphthalen-1-yl indazole-3-carboxylate SDB-005 and from the 5-fluoropentyl analog 5F-SDB-005, preventing false-positive identifications in seized material analysis where multiple indazole-3-carboxylate SCRAs may co-occur [1].

In Vitro Metabolic Pathway Studies of the Indazole-3-Carboxylate Ester Chemotype Using a Low-Affinity Probe

The rapid ester hydrolysis predicted for 3-CAF (class-level t½ = 8.0–15.2 min in HLMs) makes it a suitable substrate for studying carboxylesterase-mediated metabolism of indazole-3-carboxylate SCRAs without confounding CB1-mediated cellular effects [1]. By using 3-CAF instead of a high-affinity CB1 agonist analog, researchers can isolate metabolic clearance mechanisms (ester hydrolysis to 1-(2-fluorophenyl)-1H-indazole-3-carboxylic acid and 2-naphthol) from receptor-driven pharmacodynamic effects in hepatocyte or microsomal incubation systems, simplifying data interpretation and metabolite identification workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-CAF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.